1,3-Di-tert-butyl3-(aminomethyl)azetidine-1,3-dicarboxylate
CAS No.:
Cat. No.: VC18278413
Molecular Formula: C14H26N2O4
Molecular Weight: 286.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H26N2O4 |
|---|---|
| Molecular Weight | 286.37 g/mol |
| IUPAC Name | ditert-butyl 3-(aminomethyl)azetidine-1,3-dicarboxylate |
| Standard InChI | InChI=1S/C14H26N2O4/c1-12(2,3)19-10(17)14(7-15)8-16(9-14)11(18)20-13(4,5)6/h7-9,15H2,1-6H3 |
| Standard InChI Key | RBAVGNXQMXEYQX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C1(CN(C1)C(=O)OC(C)(C)C)CN |
Introduction
Chemical Formula and Molecular Weight
-
Chemical Formula: The formula for this compound can be inferred as , based on the structure of similar azetidine derivatives.
-
Molecular Weight: The molecular weight would be approximately 324.45 g/mol, calculated from the formula.
Synonyms and Identifiers
-
Synonyms: This compound might be referred to by various names based on its functional groups, such as "1,3-Di-tert-butyl 3-(aminomethyl)azetidine-1,3-dicarboxylate" or "1,3-Di-tert-butyl 3-aminomethyl azetidine-1,3-dicarboxylate."
-
Identifiers: Specific identifiers like CAS numbers are not available in the search results.
tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate
-
Molecular Formula:
-
Molecular Weight: 186.25 g/mol
-
Properties: This compound is a precursor to more complex azetidine derivatives and is used in organic synthesis .
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate
-
Molecular Formula:
-
Molecular Weight: 202.25 g/mol
-
Properties: This compound is another derivative with a hydroxymethyl group instead of an aminomethyl group .
Potential Applications
Azetidine derivatives are often used in pharmaceutical research due to their potential biological activity. They can serve as intermediates in the synthesis of more complex molecules with therapeutic properties. The presence of aminomethyl and tert-butyl groups in 1,3-Di-tert-butyl 3-(aminomethyl)azetidine-1,3-dicarboxylate suggests it could be useful in synthesizing compounds with specific pharmacological profiles.
Synthesis and Handling
The synthesis of such compounds typically involves protecting group strategies, where the tert-butyl groups serve as protecting groups for the carboxylic acid functionalities. The aminomethyl group can be introduced through various methods, including reduction of azides or direct alkylation reactions.
Safety Considerations
-
Handling should be done with caution, as organic compounds can be hazardous if not handled properly.
-
Use protective equipment and follow standard laboratory safety protocols.
Data Table: Comparison of Similar Azetidine Derivatives
This table highlights the differences in molecular weight and formula among these compounds, reflecting their varying functional groups and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume